molecular formula C3H8ClN5 B2408787 1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride CAS No. 57355-11-0

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride

Cat. No. B2408787
CAS RN: 57355-11-0
M. Wt: 149.58
InChI Key: CIQZDTJRNONJQY-UHFFFAOYSA-N
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Description

“1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C3H8ClN5 . It is a derivative of tetrazole, a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .

Scientific Research Applications

DNA Binding and Anticancer Activities

  • Studies have demonstrated the use of tetrazole derivatives in synthesizing copper(II) complexes, which exhibit significant DNA binding and cleavage activities. These complexes have shown potential in inhibiting the growth of cancer cells like human breast adenocarcinoma cells (Mustafa et al., 2015).

DNA Interaction and Nuclease Activity

  • Research on Cu(II) complexes of tridentate ligands, which include tetrazole derivatives, revealed their strong DNA binding propensity. These complexes also displayed nuclease activity, suggesting their potential in therapeutic applications (Kumar et al., 2012).

Antimicrobial and Antifungal Activities

  • Tetrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate their efficacy in combating various bacterial and fungal strains, offering a potential avenue for new antimicrobial agents (Elavarasan et al., 2014).

Energetic Material Research

  • The synthesis of energetic materials using tetrazole derivatives has been explored. These compounds have shown excellent detonation properties and thermal stability, making them suitable candidates for application in energetic materials (Kumar et al., 2022).

Anticholinesterase Activity

  • Tetrazole derivatives have been investigated for their anticholinesterase activities, which is crucial in the study of neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).

Coordination Chemistry and Crystallography

  • The coordination chemistry involving tetrazole derivatives has been extensively studied, contributing significantly to the field of crystallography and material science (Fischer, 1988).

properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-2(4)3-5-7-8-6-3;/h2H,4H2,1H3,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZDTJRNONJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride

CAS RN

57355-11-0
Record name 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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